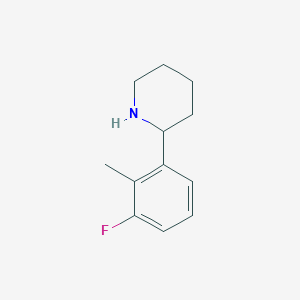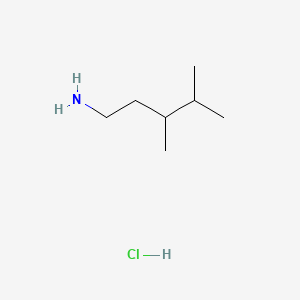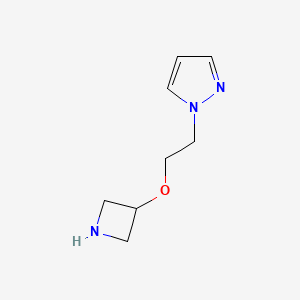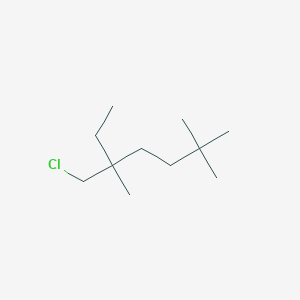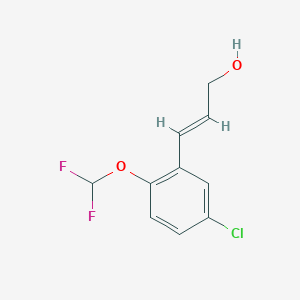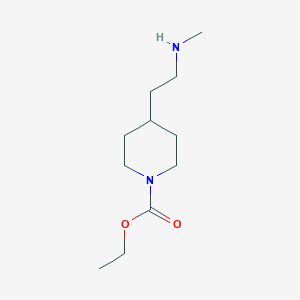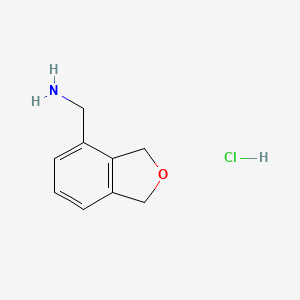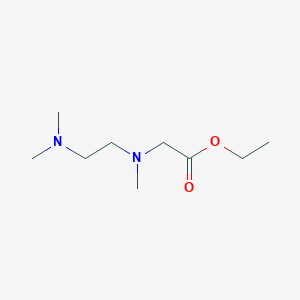
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a chemical compound that belongs to the class of glycine derivatives. It is characterized by the presence of an ethyl ester group, a dimethylaminoethyl group, and a methyl group attached to the glycine backbone. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate typically involves the reaction of glycine with ethyl chloroformate and n-(2-(dimethylamino)ethyl)-n-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents with or without catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable intermediate in various chemical transformations.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, the compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate can be compared with other similar compounds, such as:
N-(2-(dimethylamino)ethyl)-n-methylglycine: Similar structure but lacks the ethyl ester group.
N-(2-(dimethylamino)ethyl)-n-methylalanine: Contains an alanine backbone instead of glycine.
N-(2-(dimethylamino)ethyl)-n-methylvaline: Features a valine backbone, providing different steric and electronic properties.
Uniqueness: The presence of the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity. This makes it distinct from other similar compounds and suitable for specific applications.
特性
CAS番号 |
86178-07-6 |
|---|---|
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC名 |
ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3 |
InChIキー |
VHSXHYXOOAZVPA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN(C)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



